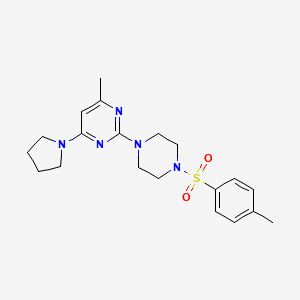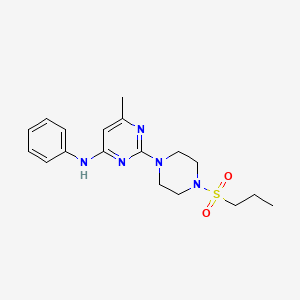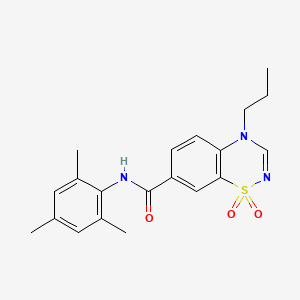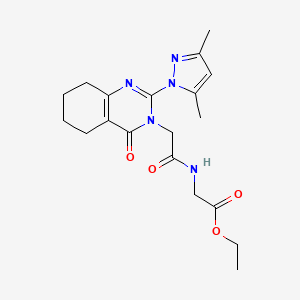![molecular formula C17H19N5O3 B11238598 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11238598.png)
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-メトキシ-4-[(1-フェニル-1H-テトラゾール-5-イル)オキシ]ベンジル}アミノ)エタノールは、テトラゾール環、メトキシ基、およびエタノールアミン部分を特徴とする複雑な有機化合物です。
製法
合成ルートと反応条件
2-({3-メトキシ-4-[(1-フェニル-1H-テトラゾール-5-イル)オキシ]ベンジル}アミノ)エタノールの合成は、通常、複数のステップを必要とします。
テトラゾール環の形成: テトラゾール環は、酸性条件下でのアジドとニトリル化合物との間の反応によって合成できます。
ベンジル化: ベンジル基は、ベンジルハライドがアミンと反応する求核置換反応によって導入されます。
エタノールアミンとのカップリング: 最後のステップでは、塩基性条件下で、ベンジル化された中間体をエタノールアミンとカップリングして目的の化合物を形成します。
工業的製法
この化合物の工業的生産は、収率と純度を最大化するために上記の合成ステップを最適化することが必要になります。これには、反応条件をよりよく制御するための連続フロー反応器の使用と、バッチ処理技術を使用した反応のスケールアップが含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、アルデヒドまたはカルボン酸を形成する可能性があります。
還元: 還元反応は、ニトロ基またはテトラゾール環を標的にすることができ、アミンまたは他の還元された形態につながる可能性があります。
置換: ベンジル基は、さまざまな求核剤で置換することができ、さまざまな誘導体につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒存在下での水素ガスなどの還元剤がよく使用されます。
置換: アミン、チオール、またはアルコールなどの求核剤を塩基性条件下で使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、メトキシ基の酸化によりメトキシベンズアルデヒドが得られる一方、テトラゾール環の還元によりアミノベンジル誘導体が得られます。
科学研究の応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新規材料の開発が可能になります。
生物学
生物学的には、この化合物は、薬剤候補としての可能性について研究されています。そのテトラゾール環はカルボン酸を模倣することが知られており、酵素阻害剤や受容体アゴニストまたはアンタゴニストの設計に役立ちます。
医学
医学では、この化合物はさまざまな生物学的標的に対して相互作用する能力から、高血圧、炎症、細菌感染症などの疾患の治療のための候補となっています。
産業
工業的には、この化合物は、特定の特性を持つ新しい医薬品、農薬、および材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a between an azide and a nitrile compound under acidic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.
Coupling with Ethanolamine: The final step involves coupling the benzylated intermediate with ethanolamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially leading to amines or other reduced forms.
Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the tetrazole ring can produce aminobenzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound is studied for its potential as a drug candidate. Its tetrazole ring is known to mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists or antagonists.
Medicine
In medicine, the compound’s ability to interact with various biological targets makes it a candidate for the treatment of diseases such as hypertension, inflammation, and bacterial infections.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
作用機序
2-({3-メトキシ-4-[(1-フェニル-1H-テトラゾール-5-イル)オキシ]ベンジル}アミノ)エタノールの作用機序は、特定の分子標的との相互作用に関係しています。テトラゾール環は酵素の活性部位に結合してその活性を阻害することができます。メトキシ基とエタノールアミン基は、化合物の溶解性とバイオアベイラビリティを高めることで、標的に効果的に到達できるようにします。
類似の化合物との比較
類似の化合物
1-フェニル-1H-テトラゾール: テトラゾール環を共有していますが、メトキシ基とエタノールアミン基はありません。
3-メトキシ-4-ヒドロキシベンジルアミン: メトキシ基とベンジルアミン基を含んでいますが、テトラゾール環はありません。
エタノールアミン: 芳香族およびテトラゾール成分を欠く、より単純な化合物です。
独自性
2-({3-メトキシ-4-[(1-フェニル-1H-テトラゾール-5-イル)オキシ]ベンジル}アミノ)エタノールの独自性は、機能基の組み合わせにあり、これは一連のユニークな化学的および生物学的特性を付与します。これにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the methoxy and ethanolamine groups.
3-Methoxy-4-hydroxybenzylamine: Contains the methoxy and benzylamine groups but lacks the tetrazole ring.
Ethanolamine: A simpler compound that lacks the aromatic and tetrazole components.
Uniqueness
The uniqueness of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H19N5O3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C17H19N5O3/c1-24-16-11-13(12-18-9-10-23)7-8-15(16)25-17-19-20-21-22(17)14-5-3-2-4-6-14/h2-8,11,18,23H,9-10,12H2,1H3 |
InChIキー |
CFDUJHJSNQGPSM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CNCCO)OC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11238515.png)
![2-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide](/img/structure/B11238520.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide](/img/structure/B11238529.png)
![N-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11238534.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11238537.png)



![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B11238579.png)
![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11238591.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B11238596.png)
![5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11238602.png)

